molecular formula C21H20FN3O4S B2615288 Methyl 3-(4-((4-fluorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946241-45-8

Methyl 3-(4-((4-fluorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2615288
CAS No.: 946241-45-8
M. Wt: 429.47
InChI Key: KGIKTQGWZPNVOO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amino group, a carboxylate group, and a thioxo group. It also contains a tetrahydroquinazoline ring, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroquinazoline ring, followed by the introduction of the various functional groups. The exact synthesis pathway would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroquinazoline ring and the various functional groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, while the carboxylate group could undergo reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and the nature of its functional groups .

Scientific Research Applications

One significant area of research involves the synthesis and evaluation of quinazolinone derivatives for their antibacterial activities. A study by Cooper et al. (1990) on the synthesis and antibacterial activities of quinolones with heterocyclic substituents at the 7-position demonstrated that these compounds exhibit greater in vitro antibacterial activity against Gram-positive organisms than Gram-negative organisms (Cooper, Klock, Chu, & Fernandes, 1990). Another study by Marsham et al. (1991) on quinazoline antifolate thymidylate synthase inhibitors highlighted the modifications in the heterocyclic benzoyl ring and their implications for antimicrobial efficacy (Marsham, Hughes, Jackman, Hayter, Oldfield, Wardleworth, Bishop, O'Connor, & Calvert, 1991).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures should be followed to minimize risk .

Properties

CAS No.

946241-45-8

Molecular Formula

C21H20FN3O4S

Molecular Weight

429.47

IUPAC Name

methyl 3-[4-[(4-fluorophenyl)methylamino]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C21H20FN3O4S/c1-29-20(28)14-6-9-16-17(11-14)24-21(30)25(19(16)27)10-2-3-18(26)23-12-13-4-7-15(22)8-5-13/h4-9,11H,2-3,10,12H2,1H3,(H,23,26)(H,24,30)

InChI Key

KGIKTQGWZPNVOO-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3=CC=C(C=C3)F

solubility

not available

Origin of Product

United States

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